Cas no 882-59-7 (2,2-Diphenyloxirane)

2,2-Diphenyloxirane structure
2,2-Diphenyloxirane structure
商品名:2,2-Diphenyloxirane
CAS番号:882-59-7
MF:C14H12O
メガワット:196.244483947754
MDL:MFCD00040725
CID:722864
PubChem ID:93564

2,2-Diphenyloxirane 化学的及び物理的性質

名前と識別子

    • Oxirane, 2,2-diphenyl-
    • 2,2-DIPHENYLOXIRANE
    • 1,1-diphenyl oxirane
    • 1,1-diphenyl-1,2-epoxyethane
    • 1,1-Diphenylethylene oxide
    • 1,1-Diphenyl-ethylene oxide
    • 2,2-Diphenyloxiran
    • 2,2-diphenyl-oxirane
    • diphenyloxirane
    • Oxirane,2,2-diphenyl
    • 2,2-Diphenyloxirane (ACI)
    • Ethane, 1,2-epoxy-1,1-diphenyl- (6CI, 7CI, 8CI)
    • 1,1-Diphenylethene oxide
    • α-Phenylstyrene oxide
    • NS00039249
    • 2,2'-Diphenyl-oxirane
    • 2,2-Diphenyloxirane #
    • 882-59-7
    • CS-0319255
    • SCHEMBL1322736
    • A10233
    • 10H-304S
    • 2,2-Diphenyl oxirane
    • DTXSID40236886
    • EINECS 212-929-0
    • 1,1-Diphenyl-ethylenoxide
    • J-506835
    • MFCD00040725
    • AKOS005069195
    • DB-018700
    • 2,2-Diphenyloxirane
    • MDL: MFCD00040725
    • インチ: 1S/C14H12O/c1-3-7-12(8-4-1)14(11-15-14)13-9-5-2-6-10-13/h1-10H,11H2
    • InChIKey: PRLJMHVNHLTQJJ-UHFFFAOYSA-N
    • ほほえんだ: O1C(C2C=CC=CC=2)(C2C=CC=CC=2)C1

計算された属性

  • せいみつぶんしりょう: 196.08900
  • どういたいしつりょう: 196.088815002g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 193
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

  • ゆうかいてん: 54-56°C
  • PSA: 12.53000
  • LogP: 2.96040

2,2-Diphenyloxirane セキュリティ情報

2,2-Diphenyloxirane 税関データ

  • 税関コード:2910900090
  • 税関データ:

    中国税関コード:

    2910900090

    概要:

    ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を含む三段エポキシド、エポキシアルコール(フェノール、エーテル)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    290900090。三員環を有するエポキシ、エポキシアルコール、エポキシフェノール及びエポキシエーテル、並びにそれらのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

2,2-Diphenyloxirane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
10H-304S-1MG
2,2-Diphenyloxirane
882-59-7 >95%
1mg
£28.00 2025-02-09
TRC
B430363-100mg
2,2-Diphenyloxirane
882-59-7
100mg
$ 65.00 2022-06-07
Key Organics Ltd
10H-304S-20MG
2,2-Diphenyloxirane
882-59-7 >95%
20mg
£76.00 2023-03-07
Apollo Scientific
OR7342-25g
2,2-Diphenyloxirane
882-59-7 97%
25g
£795.00 2025-02-20
abcr
AB143506-2 g
1,1-Diphenyl-ethylenoxide, 97%; .
882-59-7 97%
2g
€117.10 2023-05-09
Key Organics Ltd
10H-304S-10G
2,2-Diphenyloxirane
882-59-7 >95%
10g
£400.00 2025-02-09
abcr
AB143506-2g
1,1-Diphenyl-ethylenoxide, 97%; .
882-59-7 97%
2g
€117.10 2025-02-21
Ambeed
A164102-250mg
2,2-Diphenyloxirane
882-59-7 95%
250mg
$79.0 2024-04-16
A2B Chem LLC
AC02399-250mg
2,2-Diphenyloxirane
882-59-7 97%
250mg
$216.00 2024-04-19
Key Organics Ltd
10H-304S-5MG
2,2-Diphenyloxirane
882-59-7 >95%
5mg
£35.00 2025-02-09

2,2-Diphenyloxirane 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Benzophenone
リファレンス
Organic sulfur compounds. Part 51. Oxosulfonium salts. IV. Preparation and reactions of methylphenyloxosulfonium methylide
Ryoke, Katsumi; et al, Bulletin of the Chemical Society of Japan, 1976, 49(5), 1455-6

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran ;  0 °C; 0 °C → 25 °C; 16 h, 25 °C
リファレンス
"Instant methylide" modification of the Corey-Chaykovsky epoxide synthesis
Ciaccio, James A.; et al, Synthetic Communications, 2003, 33(12), 2135-2143

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Hydrogen peroxide Catalysts: Phosphonium, tetraphenyl-, (SP-5-12)-tetrakis(cyano-κC)nitridomanganate(2-) (2:1… Solvents: Acetonitrile ;  0.5 h, 23 °C
リファレンス
Epoxidation of alkenes and oxidation of alcohols with hydrogen peroxide catalyzed by a manganese(V) nitrido complex
Kwong, Hoi-Ki; et al, Chemical Communications (Cambridge, 2011, 47(14), 4273-4275

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
リファレンス
Dimethylsulfoxonium methylide
Corey, E. J.; et al, Journal of the American Chemical Society, 1962, 84, 867-8

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Sodium ethoxide Solvents: Diethyl ether ;  0 - 2 °C; 15 h, 20 °C
1.2 Reagents: Acetic acid Solvents: Water ;  10 min, cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  12 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4; rt → 50 °C; 50 °C
リファレンス
Synthesis of the internal electron donor in Z-N catalyst-2,2-diphenyl-1,3-dimethoxypropane
Liu, Min; et al, Huaxue Shiji, 2011, 33(5), 420-422

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water
リファレンス
Trimethylsulfonium methyl sulfate, a simple and efficient epoxidizing agent
Mosset, Paul; et al, Synthetic Communications, 1985, 15(8), 749-57

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Dimethyldioxirane Solvents: Acetone
リファレンス
Development of a polymer bound Wittig reaction and use in multi-step organic synthesis for the overall conversion of alcohols to β-hydroxyamines
Bolli, Martin H.; et al, Journal of the Chemical Society, 1998, (15), 2243-2246

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Dimethylsulfonium Methylide
Okazaki, Renji; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Methyllithium ,  Lithium bromide Solvents: Diethyl ether ,  Tetrahydrofuran
リファレンス
The in situ generation and use of iodomethyllithium for the one-carbon homologation of boronic esters and epoxide formation from carbonyl compounds
Wallace, Richard H.; et al, Synthetic Communications, 1995, 25(1), 127-33

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: 1884186-57-5 Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ;  90 min, rt
リファレンス
Facile synthesis of libraries of functionalized cyclopropanes and oxiranes using ionic liquids - A new approach to the classical Corey-Chaykovsky reaction
Malunavar, Shruti S.; et al, Tetrahedron Letters, 2021, 81,

ごうせいかいろ 11

はんのうじょうけん
リファレンス
Product class 3: oxetanes and oxetan-3-ones
Griesbeck, A. G.; et al, Science of Synthesis, 2008, 37, 433-471

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran ;  30 min, rt
1.2 Solvents: Tetrahydrofuran ;  2 h, 0 °C; rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Isomerization of Terminal Epoxides by a [Pd-H] Catalyst: A Combined Experimental and Theoretical Mechanistic Study
Vyas, Devendra J.; et al, Journal of the American Chemical Society, 2013, 135(16), 6177-6183

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  16 h, 0 °C → rt
リファレンス
A lithiomethyl trimethylammonium reagent as a methylene donor
den Hartog, Tim; et al, Chemical Communications (Cambridge, 2014, 50(73), 10604-10607

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran
1.2 -
リファレンス
Synthetic application of elementorganic compounds of the 15th and 16th groups. 84. A first non-stabilized telluronium ylide. Diphenyltelluronium methylide as a novel reagent for synthesis of oxiranes
Shi, Lilan; et al, Tetrahedron Letters, 1990, 31(29), 4173-4

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: tert-Butanol ;  30 °C; 30 °C → 50 °C; 40 - 50 °C; 12 h, 40 - 50 °C
リファレンス
Practical Corey-Chaykovsky epoxidation. Scope and limitation
Yu, Hao; et al, Letters in Organic Chemistry, 2011, 8(7), 509-514

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Dimethyldioxirane Solvents: Acetone
リファレンス
Dioxirane epoxidation of alkenes
Adam, Waldemar; et al, Organic Reactions (Hoboken, 2002, 61,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ;  0.67 h, 50 - 60 °C
リファレンス
"Instant methylide" modification of the Corey-Chaykovsky epoxide synthesis
Ciaccio, James A.; et al, Synthetic Communications, 2003, 33(12), 2135-2143

ごうせいかいろ 18

はんのうじょうけん
1.1 Catalysts: Benzene, 1,1′-[1,4-butanediylbis(oxy)]bis[4-ethenyl-, polymer with 1-ethenyl-4-(… Solvents: Dichloromethane ;  rt; 24 h, rt
1.2 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran ;  0 °C; 0 °C; 0 °C → rt
リファレンス
Polymer-supported thioanisole: a versatile platform for organic synthesis reagents
Choi, Matthew Kwok Wai; et al, Tetrahedron, 2004, 60(12), 2875-2879

ごうせいかいろ 19

はんのうじょうけん
1.1 Solvents: Dimethyl sulfoxide
リファレンス
Reaction of diphenylsulfonium methylide with carbonyl compounds in non-basic media
Hioki, Kazuhito; et al, Synthesis, 1995, (6), 649-50

ごうせいかいろ 20

はんのうじょうけん
リファレンス
Synthesis of epoxides by carbonyl epoxidation
Aggarwal, V. K.; et al, Science of Synthesis, 2008, 37, 321-406

ごうせいかいろ 21

はんのうじょうけん
リファレンス
Synthesis and preliminary pharmacological activity of aminoalkoxy isosteres of glycolate ester anticholinergics
Fries, David S.; et al, Journal of Medicinal Chemistry, 1977, 20(10), 1250-4

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Sodium hydride ;  1.5 h, 50 °C
リファレンス
Synthesis of 4-arylpiperidin-4-ol derivatives of loperamide as agents with potent antiproliferative effects against HCT-116 and HL-60 cells
Hatae, Noriyuki; et al, Heterocycles, 2014, 88(1), 663-673

ごうせいかいろ 23

はんのうじょうけん
リファレンス
Product class 20: aryl tellurium compounds
Kataoka, T.; et al, Science of Synthesis, 2007, 31, 1159-1181

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Lithium, methyl-, compd. with lithium bromide (LiBr) (1:1) Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 s, -80 °C; -80 °C → 20 °C; 1 min, 20 °C
1.2 Solvents: Water ;  20 °C
リファレンス
Continuous Flow Synthesis of Terminal Epoxides from Ketones Using in Situ Generated Bromomethyl Lithium
von Keutz, Timo; et al, Organic Letters, 2019, 21(24), 10094-10098

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfide
リファレンス
Reaction of sulfonium ylides with polar double bonds
Franzen, Volker; et al, Chemische Berichte, 1963, 96(7), 1881-90

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Methane, sulfinylbis-, ion(1-), sodium Solvents: Dimethyl sulfoxide
1.2 Solvents: Dimethyl sulfoxide
リファレンス
Reaction of sulfonimidamide anions with electrophiles
Okuma, Kentaro; et al, Journal of Organic Chemistry, 1988, 53(18), 4190-3

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: Iodosylbenzene Catalysts: Manganese (immobilized, reaction products with functional group-modified hexagona…) ,  Silica (formyl group-modified, surface-grafted) ,  S,S-Jacobsen catalyst (immobilized, reaction products with formyl group-modified hexagonal me…) Solvents: Dichloromethane ;  2 h, 298 K
リファレンス
Immobilization of Salen-manganese complex over hexagonal mesoporous silica with different surface groups and modifications
Wu, Meizhi; et al, Jingxi Huagong Zhongjianti, 2005, 35(3), 13-16

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water
リファレンス
Anion-catalyzed phase-transfer catalysis. II. Effects of anionic tetrakis[3,5-bis(trifluoromethyl)phenyl]borate catalyst in phase-transfer-catalyzed sulfonium ylide formation
Shiraki, Yasuichiro; et al, Bulletin of the Chemical Society of Japan, 1985, 58(10), 3041-2

2,2-Diphenyloxirane Raw materials

2,2-Diphenyloxirane Preparation Products

2,2-Diphenyloxirane 関連文献

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